
5-Isopropyl-2-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-2-methylpyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds. This particular compound features an isopropyl group at the 5-position and a methyl group at the 2-position of the pyrimidine ring, along with an amino group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-methylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: The intermediate compound undergoes aromatization to form the pyrimidine structure.
Substitution: The isopropyl and methyl groups are introduced at the 5 and 2 positions, respectively, through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isopropyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-Isopropyl-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Isopropyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-amino-5-aminomethylpyrimidine: This compound has a similar pyrimidine structure but with different substituents.
Pyrimido[4,5-d]pyrimidine derivatives: These compounds have fused pyrimidine rings and exhibit varied biological activities.
Uniqueness
5-Isopropyl-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H13N3 |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-methyl-5-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C8H13N3/c1-5(2)7-4-10-6(3)11-8(7)9/h4-5H,1-3H3,(H2,9,10,11) |
Clé InChI |
GMBOASNYSXQNIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=N1)N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


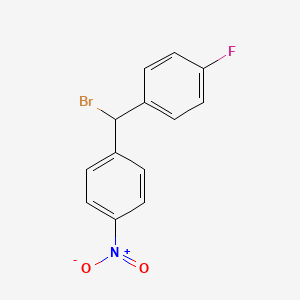

![7-Bromo-5-fluoro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13097988.png)
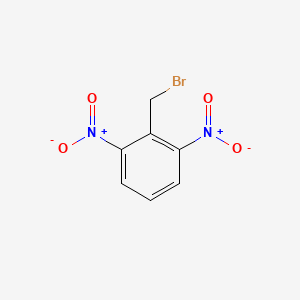
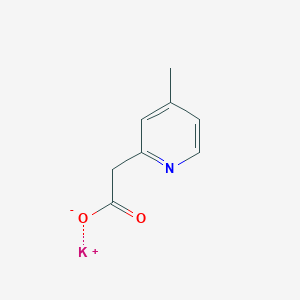

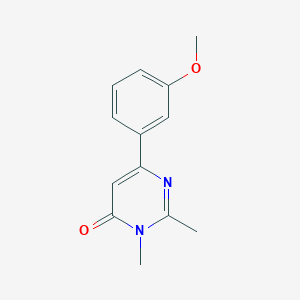
![7H-Pyrano[2,3-D]pyrimidin-7-one](/img/structure/B13098011.png)

![tert-butyl 2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrrolidine-1-carboxylate](/img/structure/B13098034.png)
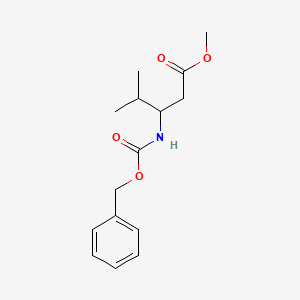
![[4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol](/img/structure/B13098042.png)

![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)
